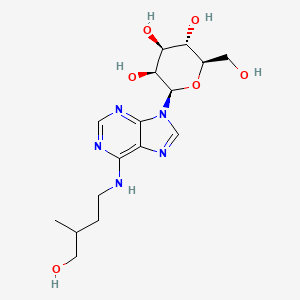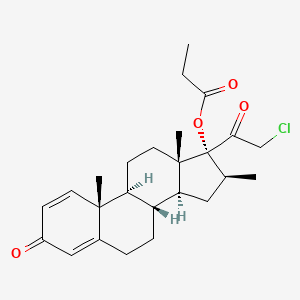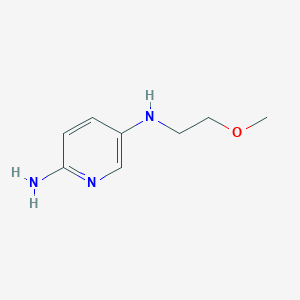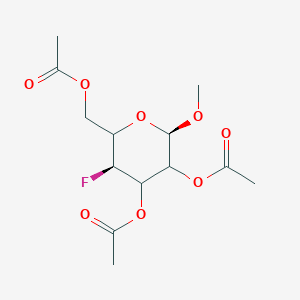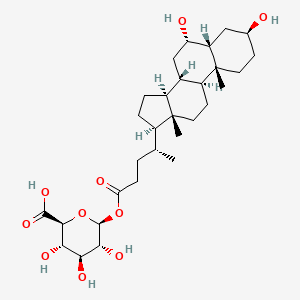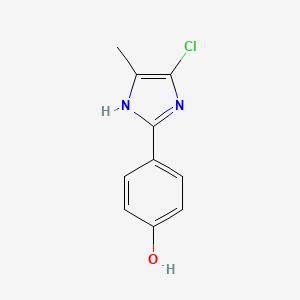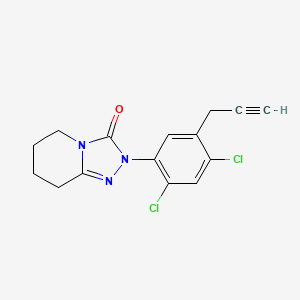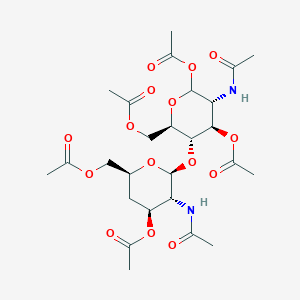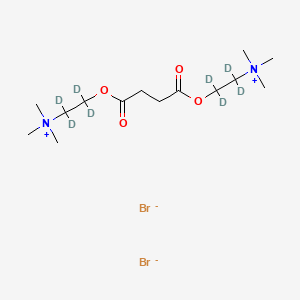
4-(2-Chlorophenyl)-1H-imidazole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chlorophenyl)-1H-imidazole-2,5-dione is a heterocyclic compound that features an imidazole ring substituted with a 2-chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-1H-imidazole-2,5-dione typically involves the reaction of 2-chlorobenzoyl chloride with glycine in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Chlorophenyl)-1H-imidazole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium methoxide. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-(2-Chlorophenyl)-1H-imidazole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use as a precursor for pharmaceutical agents with potential anti-inflammatory and anticancer activities.
Industry: It is used in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4-(2-Chlorophenyl)-1H-imidazole-2,5-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors, leading to its observed antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 4-(4-Chlorophenyl)-1H-imidazole-2,5-dione
- 4-(2-Bromophenyl)-1H-imidazole-2,5-dione
- 4-(2-Fluorophenyl)-1H-imidazole-2,5-dione
Uniqueness
What sets 4-(2-Chlorophenyl)-1H-imidazole-2,5-dione apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 2-chlorophenyl group can enhance its antimicrobial properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C9H5ClN2O2 |
|---|---|
Molekulargewicht |
208.60 g/mol |
IUPAC-Name |
5-(2-chlorophenyl)imidazole-2,4-dione |
InChI |
InChI=1S/C9H5ClN2O2/c10-6-4-2-1-3-5(6)7-8(13)12-9(14)11-7/h1-4H,(H,12,13,14) |
InChI-Schlüssel |
JHPHTCGPWJNCFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC(=O)NC2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




